molecular formula C11H16ClN3O B2424696 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide CAS No. 926220-58-8

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide

Cat. No.: B2424696
CAS No.: 926220-58-8
M. Wt: 241.72
InChI Key: RIXOEKBMZHLIDO-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is an organic compound with the molecular formula C11H16ClN3O

Properties

IUPAC Name

2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOEKBMZHLIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C12H16ClN3O, with a molecular weight of approximately 241.73 g/mol. The compound features an amino group, a chloro substituent, and a dimethylaminoethyl side chain, contributing to its diverse reactivity and biological profiles.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis, which disrupts the integrity of bacterial cells, leading to cell death. Studies have shown that the compound is effective against various strains of bacteria and fungi, making it a candidate for therapeutic applications.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Candida albicans1564

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, the compound has also been explored for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing relief from pain and inflammation. This dual action enhances its therapeutic potential in treating infections accompanied by inflammation.

The biological effects of this compound are mediated through specific interactions with molecular targets. The compound is known to inhibit certain enzymes involved in bacterial metabolism and cell wall synthesis. Additionally, it may interact with receptors that play roles in inflammatory responses.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against various pathogens responsible for hospital-acquired infections. Results indicated that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli .
  • Investigation of Anti-inflammatory Properties : Another research project focused on the anti-inflammatory effects of the compound in animal models. The findings suggested significant reductions in inflammatory markers following treatment with the compound, supporting its potential use in managing inflammatory conditions alongside infections .

Comparison with Similar Compounds

The structural similarities between this compound and other benzamide derivatives allow for comparative analysis regarding their biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure HighlightsNotable Differences
3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamideSimilar amino and chloro groups; different positioningDifferent biological activity profile
4-amino-N-[2-(diethylamino)ethyl]benzamideContains diethyl rather than dimethyl groupsVaries in solubility and reactivity

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